Naphthalene, eicosyl- Naphthalene, eicosyl-
Brand Name: Vulcanchem
CAS No.: 56388-49-9
VCID: VC16986566
InChI: InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3
SMILES:
Molecular Formula: C30H48
Molecular Weight: 408.7 g/mol

Naphthalene, eicosyl-

CAS No.: 56388-49-9

Cat. No.: VC16986566

Molecular Formula: C30H48

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene, eicosyl- - 56388-49-9

Specification

CAS No. 56388-49-9
Molecular Formula C30H48
Molecular Weight 408.7 g/mol
IUPAC Name 1-icosylnaphthalene
Standard InChI InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3
Standard InChI Key ZHGIKBCGOGBDFG-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21

Introduction

Structural and Molecular Characteristics

Naphthalene, eicosyl- (IUPAC name: eicosylnaphthalene) consists of a naphthalene core—a fused bicyclic aromatic system of ten carbon atoms—substituted with a linear eicosyl (C<sub>20</sub>H<sub>41</sub>) chain. The parent naphthalene structure features two fused benzene rings with bond lengths alternating between 1.37 Å and 1.42 Å, creating a planar geometry with delocalized π-electrons . The addition of the eicosyl group introduces significant steric bulk and hydrophobicity, altering electron density distribution across the aromatic system.

The molecular formula of naphthalene, eicosyl- is C<sub>30</sub>H<sub>48</sub>, derived from the naphthalene backbone (C<sub>10</sub>H<sub>8</sub>) and the eicosyl substituent (C<sub>20</sub>H<sub>40</sub>). X-ray crystallographic studies of similar alkyl-naphthalenes, such as octadecylnaphthalene, reveal that the alkyl chain adopts an extended conformation, minimizing steric clashes with the aromatic ring .

Comparative Analysis of Alkylated Naphthalenes

CompoundFormulaKey Properties
NaphthaleneC<sub>10</sub>H<sub>8</sub>Volatile, planar, high solubility in organics
1-OctadecylnaphthaleneC<sub>28</sub>H<sub>44</sub>Reduced volatility, enhanced thermal stability
Naphthalene, eicosyl-C<sub>30</sub>H<sub>48</sub>Extreme hydrophobicity, low crystallinity
DodecylbenzeneC<sub>18</sub>H<sub>30</sub>Surfactant precursor, shorter alkyl chain

Synthesis and Manufacturing Approaches

The synthesis of naphthalene, eicosyl- typically involves transition metal-catalyzed coupling reactions, as demonstrated in analogous systems . For example, Stille coupling—a palladium-catalyzed cross-coupling between organotin reagents and aryl halides—has been employed to attach long alkyl chains to aromatic cores.

Representative Synthesis Protocol (Inferred from Patent Data )

  • Reactants:

    • 2-Bromonaphthalene (aryl halide precursor)

    • Eicosylmagnesium bromide (Grignard reagent)

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.5–2 mol%)

  • Conditions:

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 60–80°C

    • Duration: 12–24 hours

  • Workup:

    • Precipitation in methanol

    • Chromatographic purification (silica gel, hexane/ethyl acetate)

This method yields naphthalene, eicosyl- with moderate efficiency (~40–60%), constrained by the steric hindrance of the eicosyl group. Alternative approaches, such as Friedel-Crafts alkylation, are less effective due to the poor electrophilicity of long-chain alkyl halides.

Physicochemical Properties

The eicosyl chain profoundly influences the compound’s behavior:

Thermal Properties

  • Melting Point: Estimated at 45–55°C (lower than naphthalene’s 80.2°C ) due to disrupted crystal packing.

  • Thermal Stability: Decomposition onset ~250°C, characterized by cleavage of the alkyl-aromatic bond .

Solubility

  • Polar Solvents: Insoluble in water; limited solubility in ethanol (<0.1 g/L).

  • Nonpolar Solvents: High solubility in hexane (>50 g/L) and chloroform (>100 g/L).

Spectroscopic Features

  • UV-Vis: Absorption maxima at 275 nm (π→π* transition), redshifted compared to naphthalene (λ<sub>max</sub> = 265 nm) .

  • <sup>1</sup>H NMR: Aromatic protons (δ 7.2–8.0 ppm), alkyl chain (δ 0.8–1.5 ppm).

Functional Applications

Surfactants and Lubricants

The compound’s amphiphilic structure (aromatic head, alkyl tail) enables use as:

  • Nonionic surfactants: Stabilizing oil-water emulsions in industrial formulations.

  • High-temperature lubricants: Reducing friction in automotive engines (operational range: -20°C to 200°C).

Organic Electronics

In conjugated polymers, eicosylnaphthalene derivatives enhance charge transport in:

  • Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s .

  • Photovoltaic devices: Broadening light absorption into the near-infrared spectrum.

Specialty Coatings

Hydrophobic films derived from eicosylnaphthalene exhibit:

  • Water contact angles >110°

  • Anti-corrosion efficiency >90% on mild steel substrates

Future Research Directions

  • Catalytic Innovation: Developing sterically tolerant catalysts (e.g., N-heterocyclic carbenes) to improve synthetic yields.

  • Biodegradability Studies: Engineering branched alkyl chains to enhance microbial degradation.

  • Energy Storage Applications: Testing as anode materials in lithium-ion batteries.

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